N-Methyldehydroalanine
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Overview
Description
N-Methyl-Alpha-Beta-Dehydroalanine is an organic compound belonging to the class of alpha amino acids. It is characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). This compound is known for its unique electrophilicity, which distinguishes it from the 20 natural amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-Alpha-Beta-Dehydroalanine can be synthesized through various methods. One common approach involves the chemical conversion of cysteine to dehydroalanine on peptides and proteins. This process typically involves bis-alkylation followed by elimination . Another method includes the preparation of dehydroalanine derivatives from serine using mild reaction conditions .
Industrial Production Methods: While specific industrial production methods for N-Methyl-Alpha-Beta-Dehydroalanine are not extensively documented, the general approach involves the use of chemical synthesis techniques that ensure high yields and purity. The process may involve the use of specialized equipment and reagents to facilitate the conversion of precursor amino acids to the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-Alpha-Beta-Dehydroalanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include halohydrocarbon reagents (e.g., bromine, iodine) for substitution reactions and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
N-Methyl-Alpha-Beta-Dehydroalanine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-Alpha-Beta-Dehydroalanine involves its unique electrophilicity, which allows it to participate in various chemical reactions. It acts as a site-selective protein modification agent, enabling the formation of covalent bonds with specific amino acid residues. This property makes it a valuable tool for studying protein function and designing therapeutic agents .
Comparison with Similar Compounds
Dehydroalanine: A dehydroamino acid that is structurally similar to N-Methyl-Alpha-Beta-Dehydroalanine but lacks the methyl group.
N-Methyl-D-Aspartate: Another compound with a similar structure but different functional groups and properties.
Uniqueness: N-Methyl-Alpha-Beta-Dehydroalanine is unique due to its methyl group, which enhances its electrophilicity and reactivity compared to other dehydroamino acids. This property makes it particularly useful for site-selective protein modification and the synthesis of bioactive compounds .
Properties
CAS No. |
84888-65-3 |
---|---|
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
2-(methylamino)prop-2-enoic acid |
InChI |
InChI=1S/C4H7NO2/c1-3(5-2)4(6)7/h5H,1H2,2H3,(H,6,7) |
InChI Key |
FLEYLGCAQDCGHN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C)C(=O)O |
Origin of Product |
United States |
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